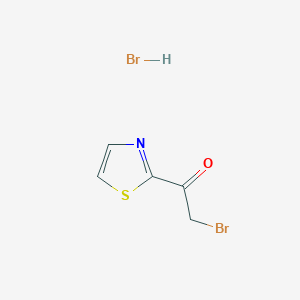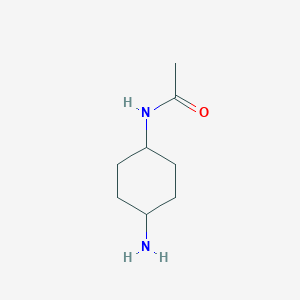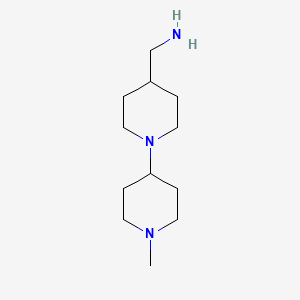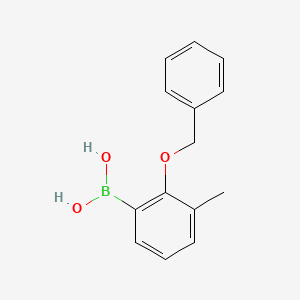
Methyl-4-(Hydroxymethyl)-2-methylbenzoat
Übersicht
Beschreibung
Methyl 4-(hydroxymethyl)-2-methylbenzoate is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that has a sweet, floral odor. This compound is a derivative of benzoic acid and is commonly used as a flavoring agent in food and beverages. It is also used in the synthesis of various pharmaceuticals, fragrances, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Medizin
Methyl-4-(Hydroxymethyl)-2-methylbenzoat: wird bei der Synthese von Indolderivaten verwendet, die in der medizinischen Forschung von Bedeutung sind. Indolstrukturen sind in einer Vielzahl von Naturprodukten und Pharmazeutika weit verbreitet und spielen eine entscheidende Rolle bei der Behandlung von Krebs, mikrobiellen Infektionen und anderen Erkrankungen .
Landwirtschaft
In der Landwirtschaft findet diese Verbindung Anwendung bei der Entwicklung von biopolymeren Hydrogelen, die zur kontrollierten Freisetzung von Düngemitteln verwendet werden. Das Vorhandensein von This compound in diesen Hydrogelen kann deren Leistung und Effizienz verbessern .
Materialwissenschaft
Die Verbindung ist an der Synthese von Materialien mit bestimmten Eigenschaften beteiligt, wie z. B. Polymeren mit bestimmten Schmelzpunkten. Diese Materialien können im Ingenieurwesen und im Bauwesen eingesetzt werden und schaffen die Grundlage für innovative Materialdesigns .
Umweltwissenschaften
This compound: ist Teil der Forschung an biologisch abbaubaren Materialien. Seine Einarbeitung in verschiedene Verbindungen ermöglicht die Entwicklung von umweltfreundlichen Materialien, die die Umweltverschmutzung und den Abfall reduzieren können .
Biochemie
In der Biochemie wird die Verbindung als Vorläufer bei der Synthese komplexer Moleküle verwendet. Sie ist besonders wichtig bei der Untersuchung von enzymatischen Reaktionen und Stoffwechselwegen und trägt zu unserem Verständnis biologischer Prozesse auf molekularer Ebene bei .
Pharmakologie
Diese Chemikalie dient in der Pharmakologie als Baustein für die Herstellung verschiedener therapeutischer Wirkstoffe. Ihre Struktur ist entscheidend für die Entwicklung neuer Medikamente mit möglichen Anwendungen bei der Behandlung einer Vielzahl von Krankheiten .
Analytische Chemie
This compound: wird in der analytischen Chemie zur Herstellung von Standards und Reagenzien verwendet. Seine Stabilität und Reaktivität machen ihn für den Einsatz in Chromatographie- und Spektrometrieanalysen geeignet .
Chemieingenieurwesen
Im Chemieingenieurwesen wird die Verbindung zur Prozessoptimierung und zur Entwicklung synthetischer Routen verwendet. Sie ist wertvoll für ihre Rolle bei der Produktion von Feinchemikalien und Zwischenprodukten in verschiedenen industriellen Prozessen .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(hydroxymethyl)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDSFHUSZSPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530145-28-9 | |
| Record name | methyl 4-(hydroxymethyl)-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)












